Sigma‑1 Binding Affinity Equivalent to Haloperidol, Stereospecific Loss on Enantiomer
JO‑1784 (the N‑cyclopropylmethyl derivative directly synthesised from 3,6‑diphenylhex‑5‑en‑3‑amine) demonstrates sigma‑1 affinity comparable to haloperidol, but the opposite enantiomer (JO‑1783) exhibits a 10‑fold potency loss, confirming the chiral dependence originating from the free‑base scaffold [1]. This stereospecificity is not observed with the symmetric ligand DTG, which lacks a chiral center [2].
| Evidence Dimension | Sigma‑1 binding IC₅₀ (rat brain membranes) |
|---|---|
| Target Compound Data | 39 ± 8 nM (JO‑1784, derived from 3,6‑diphenylhex‑5‑en‑3‑amine) |
| Comparator Or Baseline | Haloperidol: comparable IC₅₀; JO‑1783 (stereoisomer): ~10‑fold higher IC₅₀; DTG: non‑stereospecific |
| Quantified Difference | Enantiomer potency drop ≈ 10×; haloperidol equipotent but non‑selective for sigma‑1 vs. D₂ |
| Conditions | [³H]SKF‑10,047 radioligand displacement assay on rat brain membrane preparations |
Why This Matters
Procurement of the correct enantiomerically pure 3,6‑diphenylhex‑5‑en‑3‑amine intermediate ensures retention of the 10‑fold affinity advantage that defines sigma‑1 pharmacological relevance.
- [1] JO 1784, a potent and selective ligand for rat and mouse brain sigma‑sites. J Pharm Pharmacol, 1991, 42(6): 2. PMID: 1979628. View Source
- [2] In vivo electrophysiological evidence for a selective modulation of N‑methyl‑D‑aspartate‑induced neuronal activation in rat CA3 dorsal hippocampus by sigma ligands. J Pharmacol Exp Ther, 1992, 261(3): 1092‑1099. PMID: 1353513. View Source
